molecular formula C19H18FNO3 B4071726 2-FLUOROBENZYL 2-(2-OXO-4-PHENYL-1-PYRROLIDINYL)ACETATE

2-FLUOROBENZYL 2-(2-OXO-4-PHENYL-1-PYRROLIDINYL)ACETATE

Cat. No.: B4071726
M. Wt: 327.3 g/mol
InChI Key: JEDHRYKEQVUCHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluorobenzyl 2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetate is an organic compound with the molecular formula C19H18FNO3. It is a derivative of pyrrolidine and features a fluorobenzyl group, making it a compound of interest in various chemical and pharmaceutical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorobenzyl 2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetate typically involves the reaction of 2-fluorobenzyl bromide with 2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Fluorobenzyl 2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Fluorobenzyl 2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Fluorobenzyl 2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetate exerts its effects involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the pyrrolidinyl acetate moiety may influence its pharmacokinetic properties. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluorobenzyl 2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetate is unique due to the presence of both the fluorobenzyl and pyrrolidinyl acetate groups.

Properties

IUPAC Name

(2-fluorophenyl)methyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3/c20-17-9-5-4-8-15(17)13-24-19(23)12-21-11-16(10-18(21)22)14-6-2-1-3-7-14/h1-9,16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDHRYKEQVUCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC(=O)OCC2=CC=CC=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-FLUOROBENZYL 2-(2-OXO-4-PHENYL-1-PYRROLIDINYL)ACETATE
Reactant of Route 2
Reactant of Route 2
2-FLUOROBENZYL 2-(2-OXO-4-PHENYL-1-PYRROLIDINYL)ACETATE
Reactant of Route 3
Reactant of Route 3
2-FLUOROBENZYL 2-(2-OXO-4-PHENYL-1-PYRROLIDINYL)ACETATE
Reactant of Route 4
Reactant of Route 4
2-FLUOROBENZYL 2-(2-OXO-4-PHENYL-1-PYRROLIDINYL)ACETATE
Reactant of Route 5
Reactant of Route 5
2-FLUOROBENZYL 2-(2-OXO-4-PHENYL-1-PYRROLIDINYL)ACETATE
Reactant of Route 6
Reactant of Route 6
2-FLUOROBENZYL 2-(2-OXO-4-PHENYL-1-PYRROLIDINYL)ACETATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.